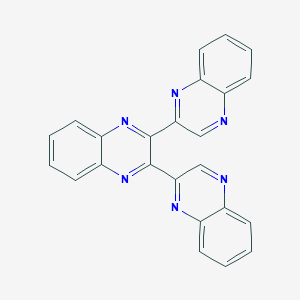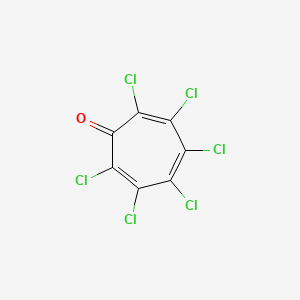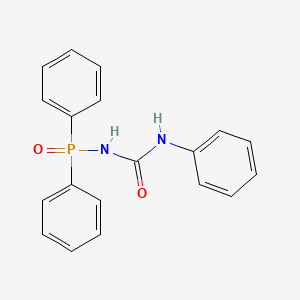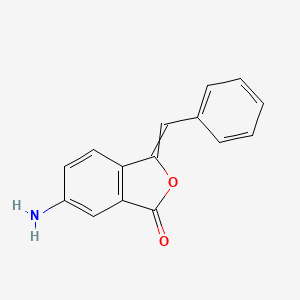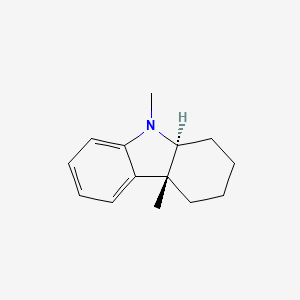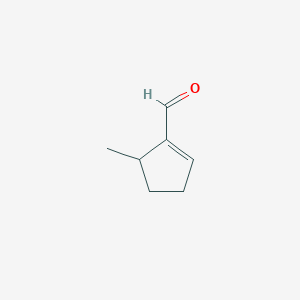
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and niobium form a binary alloy system that has garnered significant interest due to its unique properties and potential applications. The combination of cobalt and niobium results in compounds that exhibit high thermal stability, excellent mechanical properties, and unique catalytic behaviors. These compounds are particularly valuable in the development of superalloys, high-entropy alloys, and catalytic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt-niobium compounds typically involves high-temperature processes. One common method is the co-precipitation technique, where cobalt and niobium salts are dissolved in a solution, followed by the addition of a precipitating agent to form a mixed hydroxide. This hydroxide is then calcined at high temperatures to produce the desired cobalt-niobium oxide.
Another method involves the direct alloying of cobalt and niobium metals. This can be achieved through arc melting or induction melting, where the metals are melted together in a controlled atmosphere to form a homogeneous alloy. The resulting alloy can then be subjected to various heat treatments to achieve the desired phase composition and microstructure .
Industrial Production Methods: In industrial settings, the production of cobalt-niobium compounds often involves large-scale melting and casting processes. The metals are melted in electric arc furnaces or induction furnaces, followed by casting into molds to form ingots. These ingots are then processed through hot and cold working techniques, such as rolling and forging, to produce the final product with the desired mechanical properties .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, cobalt-niobium oxides can participate in oxidation reactions where they act as catalysts to facilitate the conversion of reactants to products.
Common Reagents and Conditions: In oxidation reactions, common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures. For reduction reactions, hydrogen gas is often used as the reducing agent, and the reactions are conducted at high temperatures in a reducing atmosphere .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in oxidation reactions, cobalt-niobium oxides may form various mixed oxides with different stoichiometries, such as cobalt niobium oxide (CoNb2O6) .
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia. In biology and medicine, cobalt-niobium alloys are explored for their potential use in medical implants due to their biocompatibility and mechanical strength .
In the industrial sector, cobalt-niobium compounds are utilized in the development of superalloys for high-temperature applications, such as turbine blades and aerospace components. These superalloys exhibit excellent mechanical properties and thermal stability, making them ideal for demanding environments .
Mecanismo De Acción
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic effect of cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity. This combination enhances the catalytic activity and selectivity of the compounds. For example, in the selective catalytic reduction of nitrogen oxides, cobalt-niobium catalysts facilitate the conversion of nitrogen oxides to nitrogen and water through a series of redox and acid-base reactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cobalt-niobium include other binary and ternary alloys involving cobalt and transition metals, such as cobalt-tantalum and cobalt-molybdenum. These compounds share some properties with cobalt-niobium but differ in their specific applications and performance characteristics .
Uniqueness: Cobalt-niobium compounds are unique due to their combination of high thermal stability, excellent mechanical properties, and catalytic activity. The presence of niobium significantly enhances the high-temperature performance and phase stability of the alloys, making them superior to other similar compounds in certain applications .
Propiedades
Número CAS |
62610-97-3 |
|---|---|
Fórmula molecular |
CoNb |
Peso molecular |
151.83956 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/Co.Nb |
Clave InChI |
BDMHSCBWXVUPAH-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


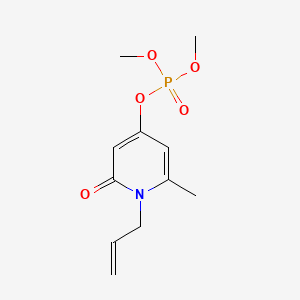
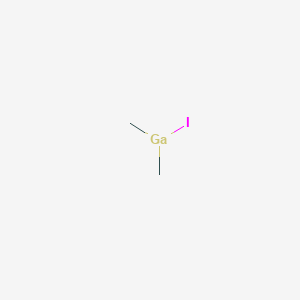
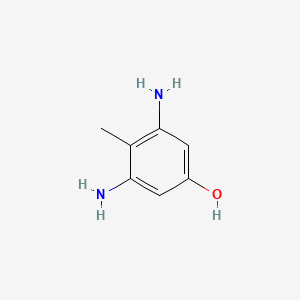
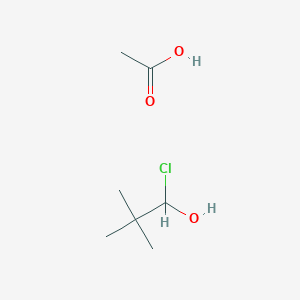
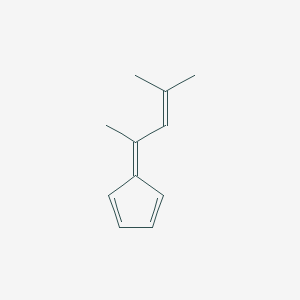
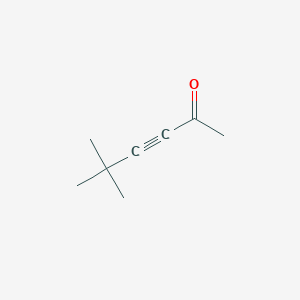
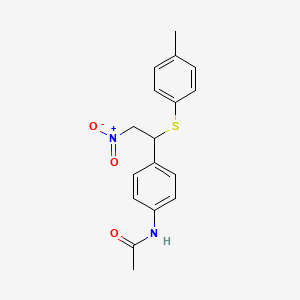
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
